3-Dechloro Sertraline R-Mandelic Acid
Description
Contextualization within Sertraline (B1200038) Synthetic Pathways
The synthesis of sertraline, chemically (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a multi-step process that can generate various impurities. One such impurity is 3-dechloro sertraline, where one of the chlorine atoms on the phenyl ring is absent. This impurity is also referred to as Sertraline EP Impurity C. synzeal.com The formation of dechloro impurities can occur during the hydrogenation steps of the synthesis, particularly when using catalysts like Raney Nickel at elevated temperatures or pressures. pharmaceresearch.com
The specific compound, 3-Dechloro Sertraline, exists as a racemic mixture of its cis and trans isomers. The hydrochloride salt of the racemic cis-isomer, rac-cis-3-Dechloro Sertraline Hydrochloride, is a well-documented reference standard for quality control in sertraline production. pharmaceresearch.comsynzeal.com
Significance in Chiral Resolution and Impurity Control
Chiral resolution is a critical step in the manufacture of many pharmaceuticals, including sertraline, where only one specific stereoisomer, the (1S, 4S)-enantiomer, is therapeutically active. nih.gov The most common method for resolving the racemic mixture of cis-sertraline is through the formation of diastereomeric salts using a chiral resolving agent. R-(-)-mandelic acid is a widely used and effective resolving agent for sertraline. nih.gov
The principle of diastereomeric salt formation relies on the differential solubility of the two diastereomeric salts. In the case of sertraline, the (1S, 4S)-sertraline-(R)-mandelate salt has different physical properties, such as solubility, compared to the (1R, 4R)-sertraline-(R)-mandelate salt, allowing for their separation by crystallization. nih.gov
Given that 3-dechloro sertraline is a known impurity with chiral centers, it is plausible that R-mandelic acid could be used to form a diastereomeric salt, 3-Dechloro Sertraline R-Mandelic Acid, for the purpose of either resolving the enantiomers of this impurity for analytical standards or removing it during the purification of sertraline. The existence of "this compound" as a commercially available, albeit niche, chemical suggests its role as a reference material in such analytical or purification processes.
Overview of Academic Research Trajectories
Academic research directly focused on this compound is limited. The bulk of scientific literature concentrates on the primary active pharmaceutical ingredient, sertraline. This research extensively covers the chiral separation of sertraline enantiomers, the study of its various polymorphic forms, and the identification and control of its process-related impurities. nih.govhilarispublisher.comnih.gov
Studies have detailed the synthesis and characterization of various sertraline impurities, including other dechloro- and isomeric analogs. hilarispublisher.com However, the specific diastereomeric salt of 3-dechloro sertraline with R-mandelic acid has not been the subject of dedicated academic study based on available public literature. Its relevance is inferred from the established principles of chiral chemistry and the practical challenges of impurity control in pharmaceutical manufacturing.
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| Sertraline | C₁₇H₁₇Cl₂N | 306.23 |
| R-(-)-Mandelic Acid | C₈H₈O₃ | 152.15 |
| rac-cis-3-Dechloro Sertraline Hydrochloride | C₁₇H₁₉Cl₂N | 308.25 |
| This compound | C₂₅H₂₆ClNO₃ | 423.93 |
Data sourced from chemical supplier information and scientific literature.
Properties
Molecular Formula |
C₂₅H₂₆ClNO₃ |
|---|---|
Molecular Weight |
423.93 |
Synonyms |
(1S-cis)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (αR)-α-Hydroxybenzeneacetic Acid; 3-Dechloro Sertraline (αR)-α-Hydroxybenzeneacetic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms
Formation of Diastereomeric Salts Involving R-Mandelic Acid
The isolation of the therapeutically active (1S,4S)-sertraline isomer from its racemic mixture is a critical step in the manufacturing process. This is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral acid.
(R)-Mandelic acid serves as an effective chiral resolving agent for racemic amines like sertraline (B1200038). researchgate.net The fundamental principle of this resolution lies in the reaction of a racemic mixture (containing two enantiomers, in this case, (1S,4S)-sertraline and (1R,4R)-sertraline) with a single enantiomer of another chiral compound (the resolving agent, R-mandelic acid). libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers: (1S,4S)-sertraline-(R)-mandelate and (1R,4R)-sertraline-(R)-mandelate.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical and chemical characteristics, including different solubility profiles in various solvents. libretexts.org It is this difference in solubility that allows for their separation. (R)-mandelic acid is particularly effective and widely used for resolving racemic alcohols and amines. researchgate.net Several methods for the preparation of racemic sertraline are known, with the resolution of cis-sertraline racemates using D-(-)-mandelic acid being a key step to isolate the desired cis-(+) sertraline base. google.comgoogle.com
The separation of the newly formed diastereomeric salts is accomplished through diastereoselective crystallization. After the addition of D-(-)-mandelic acid to a solution containing racemic sertraline, typically in a solvent like ethanol (B145695) or methanol (B129727), the mixture is manipulated to induce crystallization. datapdf.comgoogle.com Due to its lower solubility, the (1S,4S)-sertraline-(R)-mandelate salt preferentially crystallizes out of the solution upon cooling, while the more soluble (1R,4R)-sertraline-(R)-mandelate salt remains in the mother liquor. datapdf.comresearchgate.net
The chiral discrimination mechanism is governed by a combination of weak intermolecular interactions within the crystal lattice. researchgate.netnih.gov The stability of the less soluble diastereomeric salt, and thus the success of the resolution, is determined by the synergy and optimization of these interactions. nih.gov Key structural characteristics that stabilize the crystal of the less soluble salt include a stable hydrogen-bonding pattern, a herringbone-like arrangement of aromatic rings, and a planar boundary surface in the hydrophobic region. researchgate.netnih.gov The process involves heating the mixture to dissolve the salts and then slowly cooling it to control the selective crystallization. datapdf.com The resulting solid product, enriched in the desired (1S,4S) isomer, is then isolated by filtration. datapdf.comgoogle.com
| van der Waals Forces | Play a crucial role in the molecular packing and stabilization of the crystal, particularly in the hydrophobic regions. researchgate.netnih.gov |
Pathways Leading to 3-Dechloro Sertraline Formation
During the multi-step synthesis of sertraline, various related substances and byproducts can be formed. The presence of these impurities is carefully monitored as they can impact the purity and quality of the final active pharmaceutical ingredient (API).
The synthesis of sertraline typically begins with the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) with monomethylamine to form an imine intermediate. datapdf.com This imine is then reduced to yield racemic sertraline. datapdf.com Impurities can be introduced from starting materials or formed during the chemical transformations.
For instance, during the catalytic reduction of the imine, aryl ring dechlorination can occur, leading to the formation of mono- and dechlorinated racemic sertraline. datapdf.com In some commercial batches of sertraline hydrochloride, unknown impurities have been detected by gas chromatography (GC) and later identified as byproducts like 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene. wjpsonline.com Modern and improved manufacturing processes, such as those using a Pd/CaCO3 catalyst in ethanol, significantly reduce the formation of these undesirable byproducts. datapdf.com In certain optimized processes, the level of dehalogenated byproducts can be kept below 0.1%. google.com
Table 2: Examples of Byproducts in Sertraline Synthesis
| Impurity Name | Formation Context | Reference |
|---|---|---|
| Mono- and Dechlorinated Racemic Sertraline | Formed during catalytic hydrogenation of the imine intermediate. | datapdf.com |
| 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene | Detected in final API; formed during synthesis. | wjpsonline.com |
| 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene | Detected in final API; formed during synthesis. | wjpsonline.com |
The formation of 3-Dechloro Sertraline is a result of a reductive dechlorination reaction that occurs during the synthesis. This transformation primarily happens during the catalytic hydrogenation step, where the sertraline imine is reduced to the corresponding amine. datapdf.com
The same conditions used for the imine reduction—typically involving hydrogen gas and a palladium-based catalyst (e.g., Pd/C or Pd/CaCO3)—can also facilitate the cleavage of a carbon-chlorine bond on the dichlorophenyl ring. datapdf.com This process, known as hydrodechlorination, involves the replacement of a chlorine atom with a hydrogen atom. Studies on the degradation of sertraline have also shown that reductive dechlorination can occur, resulting in the formation of isobaric species with one less chlorine atom. researchgate.net The use of specific catalysts and reaction conditions, such as employing a Pd/CaCO3 catalyst, has been shown to be highly selective and minimizes this dechlorination side reaction. datapdf.com
Stereochemical Aspects and Chiral Discrimination Studies
Principles of Chiral Recognition in Diastereomeric Salt Formation
The fundamental principle of chiral recognition in diastereomeric salt formation lies in the differential stability of the crystal lattices of the two resulting diastereomeric salts (e.g., (R)-amine-(R)-acid vs. (S)-amine-(R)-acid). This stability is dictated by the three-dimensional arrangement of the ions in the crystal and the complex network of intermolecular interactions between the cationic amine and the anionic acid. nih.govias.ac.in The more stable diastereomer typically exhibits lower solubility, enabling its preferential crystallization from a solution. ias.ac.inrsc.org The efficiency of this separation is therefore a direct consequence of the energetic difference between the two diastereomeric crystal structures. rsc.org Studies on analogous systems, such as the resolution of sertraline (B1200038) with mandelic acid, have shown that the synergy and optimization of all weak intermolecular forces, rather than a single dominant interaction, are responsible for effective chiral recognition. nih.gov
The selectivity observed in the formation and crystallization of diastereomeric salts is governed by a subtle balance of various non-covalent interactions. The cumulative effect of these forces creates a unique energetic landscape for each diastereomer, leading to differences in their physicochemical properties. rsc.org A study on the resolution of sertraline with (R)-mandelic acid demonstrated that a stable hydrogen-bonding pattern, a specific herringbone-like arrangement of aromatic rings, and a planar boundary surface in the hydrophobic region were key structural features of the less soluble diastereomeric salt. nih.govresearchgate.net
| Interaction Type | Description | Role in Chiral Discrimination |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. nih.govjeeadv.ac.in | Forms robust, directional networks that often act as the primary structural scaffold. Differences in the geometry and strength of these networks between diastereomers are a major source of discrimination. nih.govrsc.org |
| CH/π Interactions | A weak molecular force where a C-H bond acts as a weak acid to interact with the electron cloud of a π system (e.g., an aromatic ring). nih.gov | Contributes significantly to the stabilization of the crystal lattice, particularly in the less-soluble diastereomer, by optimizing the packing of aromatic moieties. nih.govnih.gov |
| Van der Waals Forces | Weak, short-range intermolecular forces arising from transient fluctuations in electron density, encompassing London dispersion forces. byjus.com | Although individually weak, their cumulative effect is significant in densely packed crystal structures, influencing molecular packing and overall lattice energy. nih.govias.ac.in |
Hydrogen bonds are among the strongest and most directional of the non-covalent interactions that steer molecular recognition. rsc.org In diastereomeric salts of amines and carboxylic acids, the ammonium (B1175870) protons (N⁺-H) and the carboxylate oxygens (COO⁻) are primary sites for hydrogen bond formation. rsc.orgrsc.org The specific geometry of the chiral centers in the cation and anion dictates the spatial arrangement of these functional groups, leading to distinct hydrogen-bonding patterns for each diastereomer. For instance, crystallographic analyses of similar diastereomeric salts have revealed the formation of stable, one-dimensional chain-like or columnar hydrogen-bond networks. nih.govrsc.org In the case of diastereomeric salts of (S,S)-sertraline with tartaric acid, the hydrogen bonding motifs were found to be completely different between the two diastereomers, with one forming an anhydrous crystal and the other incorporating water molecules to bridge the cation and anion. rsc.org The stability and rigidity of these networks are critical; a more robust and extensive hydrogen-bonding network generally contributes to greater thermodynamic stability and, consequently, lower solubility. rsc.org
Van der Waals forces, though the weakest of the intermolecular interactions, are ubiquitous and their cumulative effect is substantial in determining the final crystal packing and density. byjus.comnih.gov These non-directional forces are critical for maximizing the cohesion between molecules, especially in the hydrophobic regions of the crystal structure. ias.ac.in Efficient molecular packing, which minimizes empty space and maximizes van der Waals contacts, leads to a more stable crystal lattice. In the context of chiral discrimination, the different shapes of the two diastereomeric pairs result in different abilities to pack efficiently. The less-soluble diastereomer is the one that can adopt a configuration allowing for more favorable van der Waals contacts and denser packing. nih.govias.ac.in The stability of the less soluble salt is often enhanced by the combination of strong hydrogen bonds and these optimized van der Waals interactions. ias.ac.in
Intermolecular Interactions Governing Diastereomeric Selectivity
Crystallographic Analysis of 3-Dechloro Sertraline R-Mandelic Acid Diastereomeric Salts
Specific crystallographic data for the diastereomeric salt of 3-Dechloro Sertraline with R-Mandelic Acid is not available in the reviewed public literature. However, a detailed crystallographic study on the closely related diastereomeric salts formed between racemic sertraline and (R)-mandelic acid provides a robust model for understanding the operative chiral discrimination mechanisms. nih.gov
The study revealed that the less soluble salt, ((1S,4S)-sertraline·(R)-mandelate), and the more soluble salt, ((1R,4R)-sertraline·(R)-mandelate), exhibit significant differences in their crystal packing and intermolecular interactions. The less soluble diastereomer was characterized by a highly ordered and stable structure.
Key findings from the analysis of the analogous sertraline-(R)-mandelic acid salts are summarized below:
Hydrogen Bonding: A unique and stable one-dimensional, chain-like hydrogen-bonding network was identified as a key feature stabilizing the less soluble salt. This network forms a hydrophilic core in the crystal. nih.gov
Molecular Packing: The aromatic rings in the less soluble salt were arranged in a distinct herringbone pattern, which optimizes CH/π and van der Waals interactions. This created well-defined hydrophobic regions with a planar boundary surface, contributing to greater packing efficiency and stability. nih.gov
Interaction Synergy: The investigation concluded that chiral recognition was not attributable to a single dominant force but to the synergistic effect of all weak intermolecular interactions. The superior stability of the less soluble salt arises from the optimal combination of hydrogen bonding, CH/π forces, and van der Waals interactions. nih.gov
These findings underscore the principle that successful chiral resolution via diastereomeric salt formation relies on the formation of a significantly more stable crystal lattice for one diastereomer, a stability achieved through a cooperative network of precisely organized non-covalent interactions.
Single-Crystal X-ray Diffraction Studies
While specific single-crystal X-ray diffraction data for the diastereomeric salts of 3-Dechloro Sertraline with (R)-mandelic acid are not extensively detailed in publicly accessible research, analysis of the closely related sertraline-mandelate salts provides a foundational understanding. nih.gov For sertraline, X-ray crystallography has been instrumental in revealing the precise molecular conformations and intermolecular interactions that drive chiral recognition. nih.gov These studies show that the less soluble diastereomeric salt typically exhibits a more stable and densely packed crystal structure. It is hypothesized that similar crystallographic studies on this compound would elucidate the specific bond lengths, angles, and spatial arrangement of the ions that contribute to its unique crystalline framework.
Correlation between Crystal Structure and Resolution Efficiency
There is a direct correlation between the stability of the crystal structure and the efficiency of the chiral resolution. A more stable, less soluble diastereomeric salt will precipitate preferentially from the solution, allowing for its separation. Research on sertraline has identified three key structural characteristics in the less soluble salt that enhance resolution efficiency: a stable hydrogen-bonding pattern, a herringbone-like arrangement of aromatic rings, and a planar boundary surface in the hydrophobic regions. nih.gov The presence and strength of these features, which are determined by the specific fit between the chiral amine and the resolving agent, govern the thermodynamic stability of the crystal and, consequently, the resolution outcome. nih.gov
Optimization Strategies for Chiral Resolution
Optimizing the conditions for diastereomeric salt crystallization is crucial for maximizing the yield and enantiomeric purity of the target isomer.
Solvent Effects on Diastereomeric Salt Precipitation
The choice of solvent is a critical parameter in the chiral resolution process. The solvent system influences the solubility of both diastereomeric salts and can affect the kinetics of crystallization. For the resolution of sertraline, solvents such as ethyl acetate (B1210297) and various alcohols are commonly employed. researchgate.netrsc.orgnih.gov In some systems, the solvent can even be incorporated into the crystal lattice, forming solvates that can alter the relative solubilities of the diastereomers and, in some cases, even reverse the outcome of the resolution (a phenomenon known as chirality switching). researchgate.net For 3-Dechloro Sertraline, screening a range of solvents with varying polarities and hydrogen bonding capabilities is essential to identify the optimal medium that maximizes the solubility difference between the diastereomeric salts. pharmaffiliates.com
Temperature and Concentration Dependencies in Crystallization
Crystallization is a thermodynamically controlled process, and both temperature and concentration play pivotal roles. Typically, the resolution process involves dissolving the racemic amine and the resolving agent at an elevated temperature to ensure complete dissolution, followed by controlled cooling to induce precipitation of the less soluble diastereomer. nih.gov The cooling rate, final temperature, and initial concentration of the solutes must be carefully controlled. For instance, processes for related compounds often involve cooling to temperatures between 0°C and 25°C, and sometimes even to sub-zero temperatures (e.g., -11°C), to maximize the recovery of the desired salt. nih.gov
Table 1: Key Factors in Crystallization Optimization
| Parameter | Influence on Resolution | Typical Considerations for Sertraline Analogs |
| Solvent | Affects solubility of diastereomers, can form solvates. | Ethyl acetate, ethanol (B145695), methanol (B129727) are often used. researchgate.netnih.gov |
| Temperature | Controls solubility and nucleation/growth kinetics. | Dissolution at elevated temperatures, controlled cooling to 0-25°C. nih.gov |
| Concentration | Influences yield and purity. | Must be above the saturation point of the desired salt but below that of the more soluble salt at the final temperature. |
| Molar Ratio | Affects the completeness of salt formation. | Often a 1:1 ratio of racemate to resolving agent is used initially. researchgate.net |
Seeded Crystallization Techniques for Enhanced Enantiopurity
To improve the control over the crystallization process and enhance the enantiomeric purity of the product, seeded crystallization is often employed. This technique involves introducing a small quantity of pure crystals of the desired diastereomeric salt (seed crystals) into the supersaturated solution. Seeding helps to bypass the stochastic nature of primary nucleation and promotes the growth of crystals with the desired structure and chirality. This can lead to higher yields, better crystal quality, and improved purity by preventing the spontaneous co-precipitation of the more soluble diastereomer. While not specifically detailed for 3-Dechloro Sertraline in available literature, it is a standard and powerful technique in industrial chiral resolutions.
Analytical Chemistry Methodologies for Characterization and Quantification
Chromatographic Separations
Chromatography is the cornerstone for separating 3-Dechloro Sertraline (B1200038) from its isomers and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each serving a distinct purpose in the comprehensive analysis of the compound.
HPLC is a versatile and powerful tool for the analysis of non-volatile and thermally sensitive compounds like sertraline and its analogs. Specific HPLC methods are developed to resolve stereoisomers and quantify related substances.
The separation of enantiomers and diastereomers is a critical challenge in the analysis of chiral compounds. Sertraline possesses two stereocenters, resulting in four possible stereoisomers. researchgate.netnih.gov The use of chiral stationary phases (CSPs) in HPLC is essential for resolving these isomers. Polysaccharide-based and cyclodextrin-based CSPs have proven effective for this purpose.
A direct enantio-, diastereo-, and chemo-selective HPLC method was developed using a Chiralpak IG-3 column, which is based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate), under reversed-phase conditions. xjtu.edu.cnnih.govresearchgate.net This single-run method can resolve all relevant stereoisomers in under 15 minutes. nih.gov Another successful approach involves the use of a dimethylated β-cyclodextrin stationary phase (CYCLOBOND I 2000 DM), which has demonstrated excellent chiral discrimination ability for sertraline and its related enantiomeric impurities under reversed-phase conditions. capes.gov.brsigmaaldrich.com The separation efficiency is influenced by factors such as mobile phase composition, pH, temperature, and the nature of the organic modifier. nih.govsigmaaldrich.com
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 (250 mm x 4.6 mm, 3 µm) | Acetonitrile:Water:Diethylamine (75:25:0.1, v/v/v) | UV at 215 nm | xjtu.edu.cnresearchgate.netnih.gov |
| Dimethylated β-cyclodextrin | Astec® CYCLOBOND I 2000 (25 cm x 4.6 mm, 5 µm) | Varies (dependent on buffer, pH, organic modifier) | Not Specified | sigmaaldrich.com |
| Hydroxypropyl-β-cyclodextrin | Used as a stereoselective extractant in countercurrent chromatography | n-hexane : 0.1 mol L-1 citrate (B86180) buffer (pH 7.6) (1:1, v/v) | Not Specified | nih.gov |
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of drug substances and quantifying related impurities. For sertraline and its analogs, various RP-HPLC methods have been developed to separate the main component from process impurities and degradation products. nih.gov These methods typically use C8 or C18 columns. A single-run method on a Chiralpak IG-3 column under reversed-phase conditions can simultaneously determine content, enantiomeric purity, and related substances. xjtu.edu.cnnih.gov
(R)-Mandelic acid, used as a chiral resolving agent, is considered a potential impurity (designated IMP-E in the European Pharmacopoeia). nih.govaxios-research.com Analytical methods must be able to resolve it from the main compound. Under specific RP-HPLC conditions using a Chiralpak IG-3 column with a mobile phase containing diethylamine, the acidic (R)-mandelic acid is unretained and elutes before the column dead time, ensuring no interference with the analysis of other impurities. nih.gov Forced degradation studies using RP-HPLC have shown that sertraline can decompose into multiple products under alkaline conditions. nih.gov
| Stationary Phase | Column Example | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Purospher RP-18e | LiChoCART | Methanol (B129727):Water (75:25, v/v) | UV at 273 nm | nih.gov |
| C18 | Amaze C18 (150 mm x 4.6 mm, 3 µm) | ACN/Water/Ammonium (B1175870) phosphate/phosphoric acid | UV at 215 nm | helixchrom.com |
| C8 | Betasil C8 (100 mm x 2.1 mm, 5 µm) | Isocratic (details not specified) | MS/MS | nih.gov |
Gas Chromatography, particularly with a headspace sampler (GC-HS), is the preferred method for the determination and quantification of residual volatile organic impurities that may be present from the synthesis process. asianpubs.org Good manufacturing practices mandate the testing for these residual solvents. asianpubs.org A sensitive GC-HS method has been developed for the simultaneous determination of volatile impurities such as methanol and ethyl acetate (B1210297) in sertraline HCl. asianpubs.org
During process development, GC methods have also been used to detect other impurities. One study identified an unknown impurity consistently appearing at levels between 0.05% and 0.15% in commercial batches of sertraline hydrochloride. researchgate.nethilarispublisher.com However, some impurities may be thermally unstable, degrading in the high temperatures of the GC injector, which necessitates the use of HPLC for accurate quantification. hilarispublisher.com
| Technique | Column Example | Carrier Gas | Detector | Key Parameters | Reference |
|---|---|---|---|---|---|
| GC-Headspace (GC-HS) | DB-624 (30 m × 0.53 mm × 3.0 µm) | Nitrogen | Flame Ionization Detector (FID) | Injector: 225 °C; Detector: 250 °C; Thermal gradient elution | asianpubs.org |
High-Performance Liquid Chromatography (HPLC) Methods
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of the primary compound and the identification of unknown impurities. Mass spectrometry is a particularly powerful technique in this regard.
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), provides critical information about the molecular weight and structure of a compound. During the synthesis development of sertraline, LC-MS was used to determine the molecular weight of a process-related impurity, which was crucial for its subsequent identification and characterization. researchgate.nethilarispublisher.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying sertraline and its metabolites in complex matrices. nih.gov In a typical LC-MS/MS method operating in positive ion mode, specific precursor-to-product ion transitions are monitored. For sertraline, the transition m/z 306.2 → 159.0 is characteristic, while its N-desmethyl metabolite shows a transition of m/z 292.1 → 159.0. nih.gov This approach would be directly applicable to the analysis of 3-Dechloro Sertraline, where a different precursor ion mass would be expected due to the absence of a chlorine atom, but similar fragmentation patterns would likely be observed, aiding in its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and, critically, for the assignment of stereochemistry. In the context of 3-Dechloro Sertraline R-Mandelic Acid, NMR is instrumental in confirming the formation of the diastereomeric salt and verifying the specific configuration of its constituent parts. The compound possesses multiple chiral centers, one in the 3-Dechloro Sertraline moiety and one in the R-Mandelic Acid.
The interaction between these two chiral entities within the salt creates a unique diastereomeric environment. This results in distinct chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) proximate to the chiral centers, which would differ from a simple mixture of the two components or from the salt formed with S-Mandelic Acid. By analyzing the ¹H NMR spectrum, chemists can observe changes in the chemical shifts of the methine proton in the mandelic acid moiety and the protons on the tetraline ring of the dechloro-sertraline portion. The formation of the salt via an acid-base reaction between the carboxylic acid of R-Mandelic Acid and the secondary amine of 3-Dechloro Sertraline leads to characteristic shifts, particularly for the protons adjacent to the nitrogen and the carboxyl group. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the spatial proximity of specific protons, providing definitive evidence of the relative stereochemistry of the diastereomeric salt. The chiral discrimination mechanism in the resolution of sertraline with mandelic acid is driven by a combination of weak intermolecular interactions, including hydrogen bonds and van der Waals interactions, which stabilize the crystal structure of the diastereomeric salt. nih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as essential tools for the initial identification and confirmation of the functional groups and chromophores within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of the diastereomeric salt would exhibit characteristic absorption bands from both of its components. Key expected absorptions include:
A broad absorption band typically in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid group from R-Mandelic Acid, often overlapping with N-H stretching bands.
A strong carbonyl (C=O) stretching absorption from the carboxylate anion, typically observed around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹ for the asymmetric and symmetric stretches, respectively, confirming salt formation.
N-H stretching vibrations from the protonated secondary amine (R₂NH₂⁺) of the 3-Dechloro Sertraline moiety, appearing as a broad band in the 2400-2800 cm⁻¹ region.
C-H stretching vibrations from the aromatic rings and the aliphatic portions of the molecule, typically seen around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
C-O stretching from the alcohol and carboxylic acid of the mandelic acid component, typically in the 1300-1000 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its aromatic systems. Both 3-Dechloro Sertraline and R-Mandelic Acid contain phenyl chromophores. The UV spectrum, typically measured in a solvent like methanol or acetonitrile, would show absorption maxima characteristic of these aromatic rings. For instance, methods for analyzing sertraline often utilize UV detection at wavelengths ranging from 205 nm to 274 nm. amazonaws.comrjptonline.org A UV scan of this compound would be expected to show a composite spectrum with absorption maxima reflecting the electronic structure of both the naphthalene-derived ring of the dechloro-sertraline and the phenyl group of the mandelic acid. amazonaws.com
Validation of Analytical Methods
The quantification of this compound, particularly as a related substance or impurity in pharmaceutical analysis, necessitates the use of fully validated analytical methods. The validation process ensures that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). While specific validation data for this exact compound is not publicly detailed, the validation parameters for analogous methods used for sertraline and its impurities provide a clear framework. rjptonline.org
Linearity and Range Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For an impurity like this compound, the range would typically span from the reporting threshold to 120% of the specification limit.
A series of standard solutions of the analyte are prepared and analyzed, and the response (e.g., peak area in HPLC) is plotted against concentration. The relationship is typically evaluated using the correlation coefficient (r) or coefficient of determination (R²), which should ideally be very close to 1.0. researchgate.netnih.gov
Table 1: Representative Linearity and Range Data for Sertraline and Related Impurities
| Analyte/Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Sertraline (HPLC) | 10 - 200 | 0.998 | nih.gov |
| Sertraline (HPLC) | 2.5 - 100 | >0.999 | researchgate.net |
| Sertraline (HPLC) | 20 - 120 | 0.999 | rjptonline.org |
| Sertraline (Spectrophotometry) | 1 - 10 | Not Specified | nih.gov |
| N-Nitroso-Sertraline (LC-MS/MS) | 0.025 - 100 (ng/mL) | >0.99 | waters.com |
Precision and Accuracy Assessment
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples during the same day under the same operating conditions.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo or drug substance) and calculating the percentage of recovery.
For impurity methods, accuracy and precision are evaluated at multiple concentration levels. nih.gov
Table 2: Representative Precision and Accuracy Data for Sertraline Analysis
| Analyte/Method | Parameter | Result | Reference |
|---|---|---|---|
| Sertraline (HPLC) | Intra-day Precision (%RSD) | < 0.65% | nih.gov |
| Inter-day Precision (%RSD) | < 0.72% | ||
| Sertraline (HPLC) | Accuracy (% Recovery) | 98% - 102% | researchgate.net |
| Precision (%RSD) | < 2% | ||
| Sertraline (Spectrophotometry) | Accuracy (% Recovery) | 98.82 ± 0.72 (Intermediate) | nih.gov |
| N-Nitroso-Sertraline (LC-MS/MS) | Accuracy (% of True Value) | +/- 20% | waters.com |
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that yields a signal-to-noise ratio of approximately 3:1. nih.gov
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov This is a critical parameter for impurity methods, as it defines the lower limit for monitoring and reporting impurities. The signal-to-noise ratio for LOQ is typically 10:1. nih.gov These limits can be determined experimentally or calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov
Table 3: Representative Detection and Quantitation Limits for Sertraline and Related Substances
| Analyte/Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| Sertraline (HPLC) | 0.028 | 0.0855 | nih.gov |
| Sertraline (Spectrophotometry) | 0.18 | 0.56 | nih.gov |
| Sertraline (Spectrofluorimetry) | 0.07 | 0.21 | nih.gov |
| Sertraline (HPLC) | 0.072 | 0.218 | researchgate.net |
| Sertraline (Spectrophotometry) | 0.11 | 0.32 | nih.gov |
Role As a Pharmaceutical Impurity and Reference Standard
Identification and Profiling as a Sertraline (B1200038) Related Substance
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. pharmaffiliates.com The manufacturing process of Sertraline hydrochloride, like any chemical synthesis, can result in the formation of impurities. These impurities can be starting materials, intermediates, by-products, or degradation products. synthinkchemicals.com 3-Dechloro Sertraline is one such process-related impurity that can arise during the synthesis of Sertraline.
The formation of dechloro impurities, such as 3-Dechloro Sertraline, can occur during the hydrogenation step of the synthesis at elevated temperatures or pressures. google.com Specifically, it is identified as cis-(±)-4-(3 or 4-chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine. google.com The R-Mandelic Acid salt form of this impurity is particularly relevant as (R)-(-)-mandelic acid is utilized as a chiral resolving agent to isolate the desired (1S,4S) stereoisomer of Sertraline through preferential crystallization. nih.govsynzeal.com
The identification and profiling of such impurities are crucial aspects of pharmaceutical development and manufacturing. Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify these related substances in both the active pharmaceutical ingredient (API) and the final drug product. wjpsonline.com The European Pharmacopoeia (EP) lists several impurities of Sertraline, and analytical methods are developed to ensure their levels are within acceptable limits. nih.gov
Table 1: Chemical Properties of 3-Dechloro Sertraline R-Mandelic Acid
| Property | Value |
|---|---|
| Chemical Name | (1S-cis)-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (αR)-α-Hydroxybenzeneacetic Acid pharmaffiliates.com |
| Molecular Formula | C₂₅H₂₆ClNO₃ pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 423.93 pharmaffiliates.compharmaffiliates.com |
| Appearance | White Solid pharmaffiliates.com |
Strategies for Impurity Control in Active Pharmaceutical Ingredient (API) Synthesis
Controlling impurities in the API synthesis is a fundamental requirement for pharmaceutical manufacturing. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the drug. Therefore, robust strategies are implemented to minimize the formation of impurities like 3-Dechloro Sertraline and to remove them to acceptable levels.
Control strategies begin with a thorough understanding of the synthetic route and the potential for impurity formation. For Sertraline, this includes controlling the conditions of the hydrogenation step to minimize dehalogenation. google.com Process parameters such as temperature, pressure, and catalyst selection are optimized to favor the formation of the desired product and reduce the generation of by-products.
Purification techniques are also critical for removing impurities. Crystallization is a common method used to purify the API. The use of a chiral resolving agent like (R)-(-)-mandelic acid not only helps in separating the desired stereoisomer of Sertraline but can also aid in the removal of certain impurities. nih.gov However, it is also during this step that the this compound salt can be formed if the 3-Dechloro Sertraline impurity is present.
Furthermore, the quality of starting materials and intermediates is closely monitored. For instance, controlling the isomeric purity of key intermediates like 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is essential to prevent the formation of related impurities in the final product. google.com
Regulatory Aspects of Impurity Management
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products. These guidelines, including those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for the identification, qualification, and control of impurities.
The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," and Q3B(R2), "Impurities in New Drug Products," are key documents that outline the requirements for impurity control. These guidelines establish thresholds for reporting, identification, and qualification of impurities. The qualification of an impurity involves assessing the toxicological data to ensure its safety at the observed levels.
For a known impurity like 3-Dechloro Sertraline, manufacturers are required to monitor its level in each batch of the API and drug product. The levels must be below the established qualification threshold. If the level of an impurity exceeds this threshold, further toxicological studies may be required to ensure its safety. The availability of a CRM for 3-Dechloro Sertraline is crucial for manufacturers to meet these regulatory requirements for accurate quantification and control.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sertraline |
| Sertraline Hydrochloride |
| (R)-(-)-Mandelic Acid |
Chemical Stability and Degradation Pathways
Intrinsic Stability Assessment of 3-Dechloro Sertraline (B1200038) R-Mandelic Acid
A comprehensive intrinsic stability assessment for 3-Dechloro Sertraline R-Mandelic Acid has not been identified in published research. Such an assessment would typically involve evaluating the solid-state stability of the substance under various temperature and humidity conditions, as outlined in International Council for Harmonisation (ICH) guidelines.
For context, studies on the parent compound, Sertraline Hydrochloride (SRT), have shown it to be stable under thermal stress conditions nih.gov. An intrinsic stability study on this compound would be necessary to determine its unique thermal and hygroscopic properties, which may differ due to the absence of the 3-chloro substituent and the use of R-Mandelic Acid as the counter-ion.
Chemical Degradation Kinetics under Stress Conditions
Forced degradation studies are crucial for identifying potential degradation products and understanding the chemical behavior of a drug substance under stress. While specific kinetic data for this compound is not available, the behavior of sertraline under similar conditions provides a framework for potential areas of instability.
Specific hydrolytic stability studies for this compound have not been reported.
Research on Sertraline Hydrochloride has yielded somewhat conflicting results. One major study, following ICH guidelines, found Sertraline Hydrochloride to be stable under hydrolytic stress, including acidic, basic, and neutral conditions nih.gov. Another study, however, suggested that sertraline does exhibit some susceptibility to hydrolytic decomposition, with the rate of degradation following the order: neutral conditions < alkaline conditions < acid conditions < oxidative conditions researchgate.net. Given these findings for the parent compound, the hydrolytic stability of the 3-dechloro analog cannot be presumed and would require dedicated experimental analysis.
The oxidative degradation mechanisms for this compound have not been specifically elucidated in the available literature.
However, Sertraline Hydrochloride is known to be susceptible to oxidative degradation nih.govresearchgate.net. Studies have shown that the un-ionized, or free base, form of sertraline is the species that undergoes oxidation, primarily at the amine functional group bohrium.com. Forced degradation of sertraline under oxidative conditions (e.g., using hydrogen peroxide) resulted in the formation of two primary degradation products (DP-I and DP-II) nih.gov. The removal of a chlorine atom from the phenyl ring in the 3-dechloro analog would alter the electron density of the molecule, which could influence its susceptibility to oxidative attack.
The specific photolytic degradation pathways of this compound are not documented in scientific literature.
Sertraline Hydrochloride, in contrast, is known to be unstable under photolytic conditions nih.gov. Photodegradation is considered a significant pathway for the environmental transformation of sertraline csbsju.edu. Studies show that its degradation follows pseudo-first-order kinetics and is primarily driven by direct photolysis csbsju.edu. Exposing sertraline to photolytic stress has been shown to produce at least three distinct degradation products (DP-III, DP-IV, and DP-V) nih.gov. The half-life of sertraline under photolytic conditions can vary significantly depending on the experimental setup, ranging from hours to days csbsju.edu.
Identification of Chemical Degradation Products
There is no available data identifying the specific chemical degradation products resulting from forced degradation studies on this compound. To identify such products, stressed samples of the compound would need to be analyzed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
For the parent compound, sertraline, several degradation products have been identified and characterized.
Interactive Data Table: Summary of Sertraline Hydrochloride Degradation Studies
| Stress Condition | Stability of Sertraline HCl | Degradation Products Identified | Reference |
| Hydrolytic (Acid, Base, Neutral) | Generally reported as stable | Minimal to no degradation observed in some studies | nih.gov |
| **Oxidative (e.g., H₂O₂) ** | Unstable | DP-I, DP-II | nih.gov |
| Photolytic (e.g., UV Light) | Unstable | DP-III, DP-IV, DP-V | nih.gov |
| Thermal | Stable | No degradation observed | nih.gov |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling for Chiral Discrimination Prediction
The ability to predict the outcome of a chiral resolution before performing experimental work offers significant savings in time and resources. Computational chemistry and molecular modeling have emerged as powerful tools for understanding and predicting the mechanisms of chiral discrimination at the molecular level.
Research into the chiral resolution of sertraline (B1200038) with (R)-mandelic acid provides a foundational model for its dechlorinated analogues. nih.govresearchgate.net Studies investigating the weak intermolecular interactions within the crystal structures of diastereomeric salts have revealed that chiral recognition is a complex interplay of multiple forces. nih.govresearchgate.net Key factors determining the stability and solubility differences between the diastereomeric salts include:
Hydrogen Bonding: A stable, one-dimensional chain-like hydrogen-bonding network has been identified as a crucial structural characteristic in the less soluble diastereomeric salt. nih.govresearchgate.net
Molecular Packing and van der Waals Interactions: The arrangement of aromatic rings in a herringbone-like pattern and the presence of a planar boundary surface in the hydrophobic region contribute significantly to crystal stability. nih.govresearchgate.net
A critical insight from these studies is that hydrogen bonding is not always the dominant factor. Instead, the synergy and optimization of all weak intermolecular interactions collectively govern chiral recognition. nih.govresearchgate.net By applying these principles, molecular models can be developed for 3-dechloro sertraline and (R)-mandelic acid. These models can calculate the lattice energies of the possible diastereomeric salts, helping to predict which one will be less soluble and thus crystallize preferentially. This predictive power can guide the selection of solvents and crystallization conditions to maximize resolution efficiency.
Table 1: Intermolecular Interactions in Chiral Discrimination
| Interaction Type | Role in Diastereomeric Salt Stability | Relevant Finding |
|---|---|---|
| Hydrogen Bonding | Forms stable networks, contributing to the crystal lattice. | Not necessarily the dominant factor; works in synergy with other forces. nih.govresearchgate.net |
| van der Waals Forces | Dictate molecular packing and surface interactions. | A herringbone-like arrangement of aromatic rings is a key feature of stable salts. nih.govresearchgate.net |
Green Chemistry Approaches in Diastereomeric Resolution and Impurity Reduction
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of sertraline has been a notable case study for the successful implementation of greener manufacturing processes, the principles of which are directly applicable to its analogues like 3-dechloro sertraline. epa.govmdpi.com
A significant green innovation was the redesign of the sertraline manufacturing process, which streamlined a three-step sequence into a single, combined step. epa.gov This "combined" process involves the formation of the imine from the tetralone precursor, followed by reduction and in-situ resolution with mandelic acid. epa.gov This approach yielded substantial environmental and efficiency benefits:
Solvent Waste Reduction: The optimized process utilizes ethanol (B145695), a more benign solvent, eliminating the need for several hazardous solvents used in the original synthesis, including methylene (B1212753) chloride, tetrahydrofuran, toluene, and hexane. epa.gov
Reagent Elimination: The innovative use of solubility differences to drive the reaction equilibrium eliminated the need for problematic reagents like titanium tetrachloride. epa.gov
Reduced Raw Material Consumption: The new process significantly cut the use of raw materials, including a 20% reduction in mandelic acid. epa.gov
Future research will likely focus on applying these established green principles to the synthesis and resolution of 3-dechloro sertraline, aiming for a process with minimal waste, high atom economy, and reduced reliance on hazardous substances. mdpi.com The use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity in aqueous media, represents another promising avenue for greening the synthesis of chiral amines. mdpi.com
Exploration of Alternative Chiral Resolving Agents for Dechlorinated Analogues
While (R)-mandelic acid is an effective resolving agent for sertraline and its analogues, the search for novel resolving agents is a continuous effort in pharmaceutical chemistry. pharmtech.com The goal is to find agents that may offer improved resolution efficiency, lower cost, or applicability to a broader range of compounds, including those that are difficult to resolve via traditional diastereomeric salt formation. pharmtech.com
One strategy is enantiospecific co-crystallization, which provides an alternative to salt formation. pharmtech.com Research has demonstrated the successful resolution of various halogenated mandelic acids using Levetiracetam (LEV) as a co-crystal forming agent. nih.gov In one study, this method achieved a resolution efficiency of up to 94% for 3-chloromandelic acid. nih.gov This indicates that screening for co-former candidates is a viable strategy for resolving chiral compounds and could be applied to 3-dechloro sertraline.
Another approach involves screening libraries of different chiral compounds. For instance, various chiral amines have been tested as resolving agents for acidic compounds like malic acid. polito.it Such screening could uncover novel resolving agents for the amine group of 3-dechloro sertraline. While well-established resolving agents like tartaric acid and camphor-1-sulfonic acid are available, the development of new, cost-effective agents remains a key area of research. pharmtech.comrsc.org
Table 2: Examples of Alternative Chiral Resolution Strategies
| Strategy | Example Resolving Agent/Co-former | Target Compound Class | Key Finding |
|---|---|---|---|
| Enantiospecific Co-crystallization | Levetiracetam (LEV) | Halogenated Mandelic Acids | Achieved up to 94% resolution efficiency for 3-chloromandelic acid. nih.gov |
| Diastereomeric Salt Formation | Various Chiral Amines | Malic Acid | Screening identified several effective resolving agents for a model compound. polito.it |
Development of Novel Analytical Techniques for Enhanced Purity Assessment
Ensuring the stereochemical purity of a single-enantiomer drug is paramount. The development of advanced and efficient analytical techniques for separating and quantifying all potential stereoisomers and related impurities is a critical aspect of quality control. researchgate.net For 3-dechloro sertraline, this involves separating it from its three other potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis. Significant progress has been made in developing single-run HPLC methods that can determine content, enantiomeric purity, and related substances simultaneously. nih.gov One such method utilizes a chiral stationary phase based on amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) under reversed-phase conditions, allowing for the baseline resolution of all relevant species in under 15 minutes without the use of buffers. nih.gov Other research has focused on optimizing HPLC methods by systematically evaluating factors like column type (e.g., Zorbax Bonus-RP with a polar amide group), mobile phase pH, and temperature to maximize resolution and minimize run times. nih.govresearchgate.net
Beyond traditional HPLC, other techniques offer powerful separation capabilities:
Electrokinetic Chromatography: This method, using chiral selectors like highly sulfated gamma-cyclodextrin, has been successful in separating all four stereoisomers of sertraline with high resolution. nih.gov It provides a limit of quantitation at or below 0.1% for each stereoisomeric impurity. nih.gov
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques are crucial for the identification and characterization of process-related impurities, some of which may be present in final commercial batches at low levels (0.05% to 0.15%). wjpsonline.comhilarispublisher.com
The continuous development of these analytical methods, including the use of novel chiral stationary phases and advanced separation techniques, is essential for the robust quality control and enhanced purity assessment of 3-dechloro sertraline and its intermediates. nih.govrjptonline.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Dechloro Sertraline |
| (R)-Mandelic Acid |
| Sertraline |
| Ethanol |
| Methylene Chloride |
| Tetrahydrofuran |
| Toluene |
| Hexane |
| Titanium Tetrachloride |
| Iridium |
| Levetiracetam (LEV) |
| 3-Chloromandelic Acid |
| Malic Acid |
| Tartaric Acid |
| Camphor-1-sulfonic Acid |
| Amylose tris(3-chloro-5-methylphenylcarbamate) |
Q & A
Q. What are the primary research applications of R-Mandelic Acid in experimental settings, and what methodologies are used to characterize its properties?
R-Mandelic Acid (RMA) is utilized as a chiral resolving agent, a precursor for antitumor agents, and in nonlinear optical (NLO) crystal growth. Key characterization methods include:
- X-ray diffraction (XRD) to determine crystal lattice parameters and space group (monoclinic, P21) .
- FTIR and FT-Raman spectroscopy to analyze functional group vibrations (e.g., hydroxyl and carboxylic acid peaks) .
- UV-Vis-NIR spectroscopy to assess optical transparency and cutoff wavelength (~250 nm) .
- Z-scan technique to measure nonlinear refractive index and saturable absorption properties .
Q. How is the enantiomeric purity of 3-Dechloro Sertraline validated in pharmacological studies?
Enantiomeric analysis typically employs reverse-phase HPLC with chiral columns. For example:
- Standard preparation : USP Sertraline Hydrochloride RS is dissolved in a mobile phase (e.g., acetonitrile/water).
- Test solution : The compound is dissolved at a concentration of 1 mg/mL.
- Peak integration : The ratio of (R,R)-enantiomer peak responses between test and standard solutions is calculated using the formula:
where and are standard and test concentrations, and and are peak areas .
Advanced Research Questions
Q. How can researchers resolve contradictions in immunomodulatory data when combining 3-Dechloro Sertraline with R-Mandelic Acid?
Sertraline exhibits pro-inflammatory effects in hippocampal progenitor cells (e.g., increased IL-6), while RMA may modulate immune responses via chiral interactions. To address contradictions:
- Experimental design : Use co-culture systems with neural cells exposed to IL-1β (to simulate inflammation).
- Assays : Measure cytokine profiles (IL-6, TNF-α) via ELISA and compare dose-dependent effects of 3-Dechloro Sertraline ± RMA .
- Statistical analysis : Apply ANOVA with post-hoc tests to identify synergistic/antagonistic interactions .
Q. What experimental strategies optimize the synthesis of enantiopure R-Mandelic Acid for pharmacological applications?
Dynamic kinetic resolution (DKR) is preferred for high-yield RMA production:
- Enzymatic route : Use Alcaligenes faecalis permeabilized with cetyltrimethylammonium bromide (CTAB) to hydrolyze racemic mandelonitrile at pH 6.5, 30°C .
- Chemical route : Catalyze mandelic acid nitrile hydrolysis with hydrochloric acid in acetonitrile/water .
| Method | Yield (%) | Purity (ee%) | Reference |
|---|---|---|---|
| Enzymatic DKR | 98 | >99 | |
| Chemical hydrolysis | 85 | 95 |
Q. How should researchers design experiments to analyze nonlinear optical (NLO) properties of R-Mandelic Acid crystals?
A stepwise protocol includes:
- Crystal growth : Slow evaporation of aqueous RMA at 37°C to obtain single crystals .
- SHG testing : Use a Q-switched Nd:YAG laser (1064 nm) to confirm second harmonic generation (532 nm green emission) .
- Z-scan analysis : Measure nonlinear refractive index () and absorption coefficient () using a Gaussian beam laser .
- Data validation : Compare results with theoretical models (e.g., third-order susceptibility ) and existing NLO materials .
Methodological Guidance for Data Interpretation
- Contradiction analysis : Apply Hill criteria to assess dose-response relationships in pharmacological studies. For example, inconsistent immunomodulatory data may arise from cell-type-specific effects or metabolite interference .
- Reproducibility : Follow ACS guidelines for documenting reaction conditions (e.g., solvent purity, temperature gradients) and raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
